methyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Description

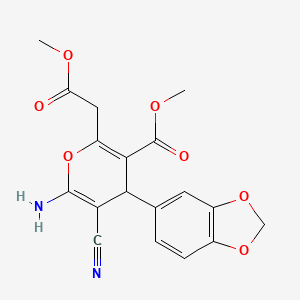

This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran ring core substituted with amino, cyano, and ester groups. Its structure includes a 1,3-benzodioxol-5-yl moiety at the 4-position and a 2-methoxy-2-oxoethyl group at the 2-position.

Properties

IUPAC Name |

methyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7/c1-23-14(21)6-13-16(18(22)24-2)15(10(7-19)17(20)27-13)9-3-4-11-12(5-9)26-8-25-11/h3-5,15H,6,8,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFWLOXQXZGJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate (commonly referred to as compound L) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C18H18N2O5

- Molecular Weight : 342.35 g/mol

- CAS Number : 939893-92-2

The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of methyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano derivatives against various microbial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Compound L

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

| Aspergillus flavus | High |

The antimicrobial efficacy was assessed using the disk diffusion method, with minimum inhibitory concentration (MIC) values indicating the compound's potency against specific strains. Notably, the compound demonstrated stronger activity in metal complexes compared to its uncomplexed form, suggesting enhanced efficacy through chelation mechanisms .

Enzyme Inhibition

Compound L has also been studied for its potential as an enzyme inhibitor. It has been suggested that it may inhibit specific enzymes implicated in disease processes, particularly those related to neurodegenerative conditions such as Alzheimer's disease. The compound is thought to interact with β-secretase, an enzyme involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid plaques associated with Alzheimer's pathology .

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of methyl 6-amino derivatives:

-

Antimicrobial Efficacy Study :

- A study conducted on various metal complexes of compound L showed that the Co(II) complex exhibited remarkable antimicrobial properties against multiple pathogens, outperforming standard antibiotics in some cases. This study emphasized the role of metal ions in enhancing the biological activity of organic compounds .

-

Neuroprotective Potential :

- Research into the neuroprotective effects of compound L indicated its potential to modulate pathways involved in neuroinflammation and oxidative stress. In vitro studies demonstrated that it could reduce neuronal cell death induced by amyloid-beta exposure, suggesting a protective role against neurodegeneration .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Key Observations :

- Electronic Effects : The 1,3-benzodioxol-5-yl group in the target compound is electron-rich due to its two oxygen atoms, contrasting with electron-withdrawing groups like nitro (4-nitrophenyl) or halogens (chloro/fluoro) in analogs .

- Steric Influence : Bulky substituents at position 4 (e.g., naphthyl in ) increase steric hindrance compared to smaller groups like propyl .

- Hydrogen Bonding : All compounds exhibit N–H⋯O/N hydrogen bonds, stabilizing crystal packing .

Crystallographic and Intermolecular Interactions

- Planarity : The pyran ring is nearly planar in analogs (r.m.s. deviation 0.059 Å in ), likely conserved in the target compound.

- Hydrogen Bonds : N–H⋯O/N interactions form chains or dimers (e.g., R₂²(12) motifs in ), critical for crystal stability.

- Hirshfeld Analysis : For the 4-nitrophenyl analog, intermolecular interactions and energy frameworks were quantified, suggesting similar analyses could apply to the target compound .

Q & A

Q. What synthetic strategies are optimal for preparing methyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate?

- Methodological Answer : Multi-component reactions (MCRs) under reflux conditions are effective for constructing the pyran core. For example, a modified Biginelli reaction (as in ) using ethyl acetoacetate, substituted aldehydes, and thiourea derivatives can yield intermediates with similar scaffolds. Solvent choice (e.g., ethanol or acetic acid) and catalytic acid (e.g., HCl or p-TsOH) significantly impact yield . Post-synthetic modifications, such as cyanation or benzodioxol incorporation, may require palladium-catalyzed cross-coupling or nucleophilic substitution .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Ethanol, HCl, 80°C | 65–75 | |

| Cyanation | KCN/CuCN, DMF, 100°C | 50–60 |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- FTIR : Confirm functional groups (e.g., nitrile: ~2200 cm⁻¹, ester carbonyl: ~1700 cm⁻¹) .

- NMR : Analyze ¹H/¹³C spectra for regiochemistry. For example, the pyran ring protons typically show splitting patterns between δ 4.0–6.0 ppm, while benzodioxol protons appear as a singlet at δ 6.8–7.2 ppm .

- Key Data :

| Technique | Critical Peaks | Reference |

|---|---|---|

| ¹³C NMR | Ester carbonyl: ~165–170 ppm |

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density distribution, particularly at the cyano and ester groups, which may act as electrophilic centers .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The benzodioxol moiety may exhibit π-π stacking with aromatic residues in active sites .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | ~4.5 eV (indicative of moderate reactivity) |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers. For example, broadening of methoxy signals at elevated temperatures confirms restricted rotation . X-ray crystallography (as in ) provides definitive confirmation of regiochemistry and stereochemistry .

- Case Study : A 2021 study resolved ambiguous NOE correlations in a pyran derivative by comparing experimental XRD data with computed NMR shifts .

Q. What experimental design principles optimize reaction conditions for scale-up?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) in flow chemistry () can maximize yield while minimizing byproducts. Reaction kinetics may favor continuous-flow setups over batch reactors for exothermic steps .

- Key Data :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | +15% |

| Catalyst (p-TsOH) | 10 mol% | +20% |

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the ester group is a key degradation pathway; use buffered solutions (pH 4–7) to assess susceptibility. Lyophilization or inert atmosphere storage (N₂) mitigates oxidation of the benzodioxol ring .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar pyran derivatives?

- Methodological Answer : Variations arise from differences in starting material purity, solvent drying, and trace metal contamination. For example, residual water in DMF reduces cyanation efficiency (). Reproduce protocols with strict anhydrous conditions and compare yields using standardized controls .

Structural and Mechanistic Insights

Q. What is the role of the 2-methoxy-2-oxoethyl group in modulating electronic properties?

- Methodological Answer : The electron-withdrawing ester group polarizes the pyran ring, enhancing electrophilicity at the C5 cyano position. IR and cyclic voltammetry data (e.g., reduction peaks at −1.2 V vs. Ag/AgCl) confirm this effect, which is critical for nucleophilic addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.